4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto the phenyl ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other valuable compounds or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The pyrrolidine ring may contribute to the compound’s overall three-dimensional structure, influencing its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride
- trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
- 3-[4-(Trifluoromethyl)phenyl]-3-pyrrolidinol hydrochloride
Uniqueness
4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate or functional material.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRXDKSFBQDVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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